molecular formula C22H22O5 B2616672 methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 692283-86-6

methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No. B2616672
CAS RN: 692283-86-6
M. Wt: 366.413
InChI Key: XSBWNBDSVBNVTA-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Mechanism Of Action

The mechanism of action of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been reported to modulate the activity of various receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects
Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and suppress the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit antifungal and antimicrobial activities against various pathogens, including Candida albicans and Staphylococcus aureus. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in lab experiments is its versatility. It can be easily synthesized and modified to obtain derivatives with different biological activities and physicochemical properties. Another advantage is its relatively low toxicity, which makes it a suitable candidate for further development as a potential drug candidate. However, one of the limitations of using this compound is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its biological activities and help in the development of more potent and selective derivatives. Another direction is to explore its potential applications in other fields, such as materials science and nanotechnology. This can lead to the development of novel materials with unique properties and potential applications in various fields. Finally, further studies are needed to evaluate its safety and efficacy in vivo and determine its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-ethyl-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyl ether is then hydrolyzed to form the corresponding carboxylic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid. The final product is obtained through a Williamson ether synthesis reaction between the methyl ester and 4-bromomethylbenzoate in the presence of a base such as sodium hydride.

Scientific Research Applications

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit anticancer, antifungal, and antimicrobial activities. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices.

properties

IUPAC Name

methyl 4-[(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-17-13(2)18-10-11-19(14(3)20(18)27-22(17)24)26-12-15-6-8-16(9-7-15)21(23)25-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBWNBDSVBNVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

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